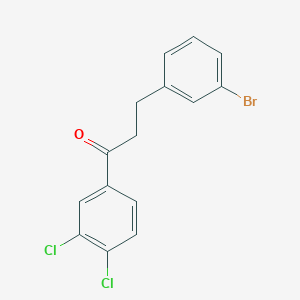
Fmoc-γ-亚甲基-DL-谷氨酸
描述
Fmoc-gamma-methylene-DL-glutamic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the gamma-methylene group of DL-glutamic acid. This compound is often utilized in research and development, particularly in the field of proteomics .
科学研究应用
Fmoc-gamma-methylene-DL-glutamic acid has a wide range of applications in scientific research:
作用机制
Target of Action
Fmoc-gamma-methylene-DL-glutamic acid, like other Fmoc-protected amino acids, is primarily used in peptide synthesis. The Fmoc group acts as a protective group for the amino acid during the synthesis process .
Mode of Action
The Fmoc group in Fmoc-gamma-methylene-DL-glutamic acid protects the amino group during peptide synthesis. It is removed under basic conditions, typically with a solution of piperidine .
Biochemical Pathways
Fmoc-gamma-methylene-DL-glutamic acid is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the synthesis process, and the Fmoc group is removed to allow for the addition of the next amino acid .
Pharmacokinetics
As a compound used in peptide synthesis, the ADME properties of Fmoc-gamma-methylene-DL-glutamic acid would depend on the final peptide product. The Fmoc group is typically removed during the synthesis process .
Result of Action
The result of the action of Fmoc-gamma-methylene-DL-glutamic acid is the successful incorporation of the glutamic acid residue into the peptide chain during synthesis .
Action Environment
The action of Fmoc-gamma-methylene-DL-glutamic acid is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc deprotection and peptide bond formation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-gamma-methylene-DL-glutamic acid typically involves the protection of the amino group of DL-glutamic acid with the Fmoc group. This is achieved through a series of chemical reactions, including esterification and amidation. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of Fmoc-gamma-methylene-DL-glutamic acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Fmoc-gamma-methylene-DL-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as piperidine in DMF are commonly used to remove the Fmoc group.
Major Products Formed
The major products formed from these reactions include various derivatives of DL-glutamic acid, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
Fmoc-L-glutamic acid: Similar in structure but lacks the gamma-methylene group.
Fmoc-Glu(OtBu)-OH: Contains a tert-butyl ester group instead of the gamma-methylene group.
Uniqueness
Fmoc-gamma-methylene-DL-glutamic acid is unique due to the presence of the gamma-methylene group, which provides additional sites for chemical modification and enhances its utility in peptide synthesis .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylidenepentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-12(19(23)24)10-18(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,27)(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHNLUWBHJCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(Morpholin-4-yl)ethyl]aniline](/img/structure/B1532379.png)
![2-[Methyl(morpholine-4-sulfonyl)amino]ethan-1-ol](/img/structure/B1532380.png)
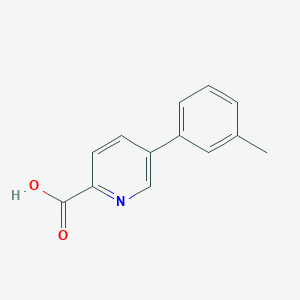
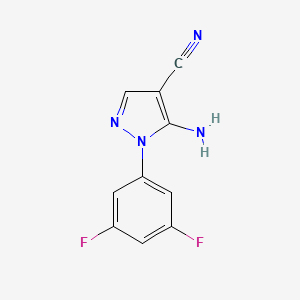
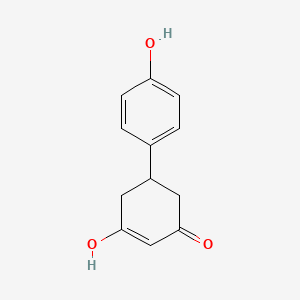
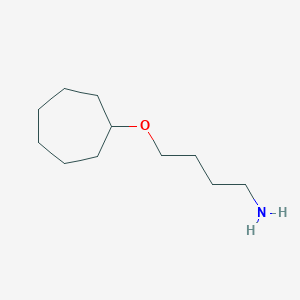
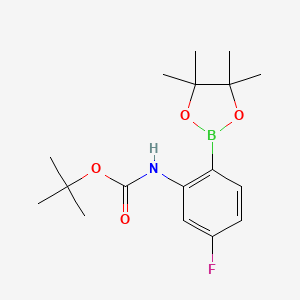
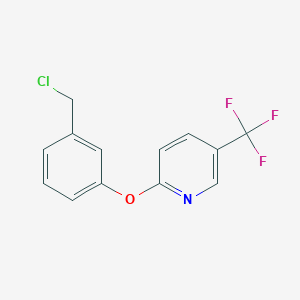
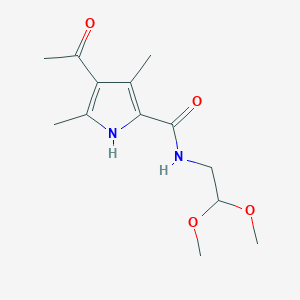
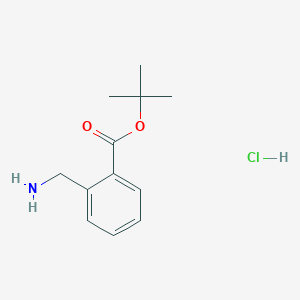
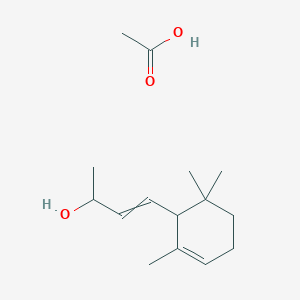
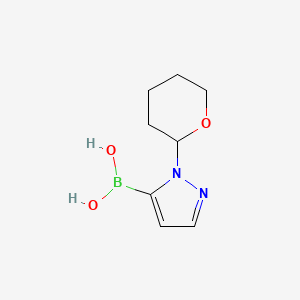
![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)
